molecular formula C19H28N2O5S B4190371 N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide

N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide

Cat. No. B4190371
M. Wt: 396.5 g/mol
InChI Key: QHXLLQNHAPNTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide, also known as CPP-115, is a prodrug of the GABA aminotransferase inhibitor vigabatrin. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide inhibits the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide increases the levels of GABA in the brain, which leads to the suppression of seizures and the reduction of drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to increase GABA levels in the brain, which leads to the suppression of seizures and the reduction of drug-seeking behavior. N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has also been shown to reduce anxiety-like behavior in animal models. In addition, N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in lab experiments is its specificity for GABA aminotransferase inhibition. N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to be highly selective for GABA aminotransferase and does not affect other enzymes in the brain. However, one limitation of using N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in lab experiments is its poor solubility in water, which can make it difficult to administer in animal models.

Future Directions

There are several future directions for the study of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide. One direction is the development of more water-soluble forms of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide to improve its administration in animal models. Another direction is the study of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in human clinical trials for the treatment of epilepsy, addiction, and anxiety. Finally, the study of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in combination with other drugs for the treatment of neurological disorders is another future direction.

Scientific Research Applications

N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In animal models, N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to increase GABA levels in the brain, which leads to the suppression of seizures and the reduction of drug-seeking behavior. N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has also been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

N-cyclohexyl-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-25-17-11-10-15(13-18(17)26-2)27(23,24)21-12-6-9-16(21)19(22)20-14-7-4-3-5-8-14/h10-11,13-14,16H,3-9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXLLQNHAPNTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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